molecular formula C4H8N4O B1587274 pyrimidine-4,6-diamine;hydrate CAS No. 77709-02-5

pyrimidine-4,6-diamine;hydrate

Cat. No.: B1587274
CAS No.: 77709-02-5
M. Wt: 128.13 g/mol
InChI Key: OLEUXXDQOCWDSA-UHFFFAOYSA-N
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Description

pyrimidine-4,6-diamine;hydrate is a chemical compound with the molecular formula C4H10N4O4S. It is known for its diverse applications in scientific research, particularly in drug development, DNA sequencing, and organic synthesis. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with two ammonium groups and a hydrogen sulphate ion.

Preparation Methods

The synthesis of pyrimidine-4,6-diamine;hydrate typically involves the reaction of pyrimidine-4,6-diamine with sulfuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity .

Chemical Reactions Analysis

pyrimidine-4,6-diamine;hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives, depending on the reagents used.

    Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

pyrimidine-4,6-diamine;hydrate has a wide range of applications in scientific research:

    Chemistry: It is used in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: The compound plays a role in DNA sequencing and genetic research, helping to understand genetic codes and mutations.

    Medicine: It is involved in drug development, particularly in designing new pharmaceuticals and studying their interactions with biological targets.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyrimidine-4,6-diamine;hydrate involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds and electrostatic interactions with specific molecules, influencing their structure and function. These interactions can lead to changes in biochemical pathways, affecting cellular processes and overall biological activity .

Comparison with Similar Compounds

pyrimidine-4,6-diamine;hydrate can be compared with other similar compounds, such as:

    4,6-Diaminopyrimidine hemisulfate monohydrate: This compound has a similar structure but differs in its hydration state and specific applications.

    5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile: Another pyrimidine derivative with distinct chemical properties and uses.

    2-Acetylaminothiazole: A thiazole derivative with different functional groups and applications.

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

pyrimidine-4,6-diamine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.H2O/c5-3-1-4(6)8-2-7-3;/h1-2H,(H4,5,6,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEUXXDQOCWDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77709-02-5
Record name Pyrimidine-4,6-diammonium hydrogen sulphate (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077709025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine-4,6-diammonium hydrogen sulphate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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